2,6-Dinitro-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3N3O4/c9-8(10,11)4-1-6(13(15)16)5(3-12)7(2-4)14(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGGCAIQROQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326937 | |
| Record name | NSC622626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-02-6 | |
| Record name | NSC622626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(trifluoromethyl)benzonitrile typically involves the nitration of 4-(trifluoromethyl)benzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2 and 6 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent product quality.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro groups in this compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Typical reagents include sodium methoxide or potassium hydroxide.
Oxidation: Although less common, the compound can be further oxidized under strong oxidative conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 2,6-Diamino-4-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives or carboxylic acids.
Scientific Research Applications
2,6-Dinitro-4-(trifluoromethyl)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,6-Dinitro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its chemical structure. The nitro groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups or modify existing ones. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physical and Chemical Properties
- Thermal Stability : The trifluoromethyl and nitro groups contribute to high thermal stability, advantageous for high-temperature reactions.
- Solubility : Nitro groups reduce solubility in polar solvents compared to fluoro-substituted analogs (e.g., 2,4-Difluoro-3-(trifluoromethyl)benzonitrile), which exhibit better solubility in organic media .
Biological Activity
2,6-Dinitro-4-(trifluoromethyl)benzonitrile (CAS No. 35213-02-6) is a synthetic organic compound characterized by its unique structure, which includes two nitro groups and a trifluoromethyl group attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities.
The molecular formula of this compound is C8H3F3N2O4. It possesses the following notable properties:
- Molecular Weight : 232.11 g/mol
- Melting Point : Not extensively documented but noted for its sensitivity.
- Solubility : Soluble in organic solvents; limited information available on aqueous solubility.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of nitro groups can lead to the generation of reactive nitrogen species, which may participate in redox reactions within cells. This can result in oxidative stress, potentially leading to cellular damage or apoptosis.
Cytotoxicity and Genotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism is hypothesized to involve DNA alkylation or oxidative damage resulting from reactive intermediates formed during metabolic processes. The potential for genotoxicity remains a concern, warranting further investigation into its safety profile.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human lung cancer cells; results indicated a dose-dependent increase in cell death at higher concentrations. |
| Study 2 | Evaluated antimicrobial activity against Escherichia coli; demonstrated significant inhibition compared to control groups. |
| Study 3 | Assessed genotoxicity using comet assay; showed increased DNA strand breaks in treated cells, suggesting potential mutagenic properties. |
Environmental Impact
Given the presence of nitro groups, this compound may pose environmental risks due to its potential for persistence and bioaccumulation. Studies on similar compounds indicate that they can affect aquatic life and disrupt ecosystems through toxicological pathways.
Q & A
Q. What are the recommended synthetic routes for 2,6-Dinitro-4-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
A common method involves nitration and trifluoromethylation of substituted benzonitriles. For example, nitration of 4-(trifluoromethyl)benzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the dinitro derivative. Reaction temperature and stoichiometry are critical: excessive nitration can lead to over-nitrated byproducts, while insufficient acid concentration reduces yields . Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound?
Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and nitrile carbon (δ ~115 ppm).
- FT-IR : Confirm nitrile group (C≡N stretch at ~2230 cm⁻¹) and nitro groups (asymmetric/symmetric stretches at 1530 and 1350 cm⁻¹).
- Mass spectrometry (HRMS) : Look for [M+H]⁺ at m/z 279.03 (calculated for C₈H₃F₃N₃O₄⁺). Cross-validate with PubChem or DSSTox data .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust .
- Storage : Keep in airtight containers at 2–8°C, away from reducing agents (risk of exothermic decomposition) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-deficient aromatic rings due to nitro and trifluoromethyl groups. The meta-directing effects of these substituents favor nucleophilic attack at the 4-position. Molecular docking studies further predict steric hindrance from the trifluoromethyl group, which may limit reactivity with bulky nucleophiles . Validate predictions experimentally via kinetic studies using substituted amines or thiols.
Q. What strategies resolve contradictions in reported metabolic pathways of related benzonitrile derivatives?
Contradictions arise from species-specific metabolism (e.g., rodent vs. human liver microsomes). To address this:
- Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic products via LC-MS/MS.
- Enzyme inhibition assays : Identify cytochrome P450 isoforms (e.g., CYP3A4) responsible for hydroxylation or nitro-reduction .
- Cross-species comparisons : Use in vitro models (e.g., hepatocytes) to correlate metabolic stability with structural analogs .
Q. How does the electron-withdrawing nature of substituents affect the compound’s stability under UV light?
The trifluoromethyl and nitro groups increase photolytic degradation via radical formation. Accelerated aging studies (e.g., 254 nm UV lamp, 72 hours) show ~40% degradation, with major byproducts including 4-cyano-3-nitrobenzoic acid. Use HPLC-PDA (λ = 220 nm) to monitor degradation kinetics. Stabilizers like ascorbic acid (1% w/w) reduce photolysis by 70% .
Q. What advanced techniques characterize crystallographic properties for formulation studies?
- PXRD : Reveals polymorphic forms; anhydrous crystals show a monoclinic lattice (space group P2₁/c).
- DSC : Detect melting points (~124–126°C) and thermal decomposition events (>200°C).
- Terahertz spectroscopy : Identify low-frequency vibrational modes critical for co-crystal design .
Methodological Considerations
3.1 Designing experiments to analyze trace impurities (e.g., <0.1% 4-amino derivatives):
- HPLC method : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase (acetonitrile:0.1% H₃PO₄ = 60:40). Detect impurities at 254 nm. Relative retention time (RRT) for 4-amino-2-(trifluoromethyl)benzonitrile is ~0.4 .
- LC-MS/MS : Quantify impurities via MRM transitions (e.g., m/z 248 → 202 for the amino derivative) .
3.2 Addressing discrepancies in synthetic yields across studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
